

Unveiling the Anticancer Potential of Phellinus Extracts: A Comparative Guide

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Compound of Interest

Compound Name: *Phellochin*

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Recent scientific investigations have highlighted the significant anticancer properties of extracts derived from various species of the Phellinus mushroom. These natural extracts have demonstrated promising results in inhibiting the growth of a wide array of cancer cell lines, positioning them as a focal point for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the effects of different Phellinus extracts on various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of Phellinus Extracts on Cancer Cell Viability

Extracts from several Phellinus species, including Phellinus linteus, Phellinus igniarius, and Phellinus baumii, have exhibited potent cytotoxic effects against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting biological or biochemical functions, has been a central metric in these studies.

A study on a polyphenol extract from Phellinus baumii revealed its dose-dependent cytotoxic activity against several human tumor cell lines after 48 hours of treatment. The IC50 values were determined to be 49.07 ± 0.5 $\mu\text{g/mL}$ for A549 (lung cancer), 54.05 ± 0.7 $\mu\text{g/mL}$ for HCT116 (colon cancer), 96.14 ± 4.9 $\mu\text{g/mL}$ for Hela (cervical cancer), 105.0 ± 10.7 $\mu\text{g/mL}$ for T24 (bladder cancer), and 140.1 ± 9.6 $\mu\text{g/mL}$ for HepG2 (liver cancer).[1] Notably, the extract

showed no significant toxic effects on normal human embryonic kidney (HEK293) cells at concentrations below 80 µg/mL, suggesting a degree of selectivity for cancer cells.[1]

In another investigation, isolated compounds from *Phellinus igniarius* demonstrated significant antitumor activities. One compound, 4-(3,4-dihydroxyphenyl)-3-buten-2-one, exhibited remarkable cytotoxicity with IC50 values of 0.5334 µmol/L on the H526 human lung cancer cell line, 1.885 µmol/L on the DU145 prostate cancer cell line, and 1.057 µmol/L on the HEL erythroleukemia cell line. Other isolated compounds showed good selectivity for NOMO-1 and SKM-1 acute myeloid leukemia cell lines.[2] Importantly, these compounds did not show significant toxicity to normal hamster cell lines (CHL and CHO) at concentrations up to 10 µmol/L.[2]

Furthermore, a methanol extract of *Phellinus linteus* was tested on colon cancer cell lines HCT-116 and SW-480. The IC50 value for the SW-480 cell line after 72 hours of exposure was determined to be 169.80 ± 2.56 µg/mL.

The following tables summarize the cytotoxic effects of various *Phellinus* extracts on different cancer cell lines.

Table 1: IC50 Values of *Phellinus baumii* Polyphenol Extract on Various Cancer Cell Lines (48h Treatment)[1]

Cell Line	Cancer Type	IC50 (µg/mL)
A549	Lung Cancer	49.07 ± 0.5
HCT116	Colon Cancer	54.05 ± 0.7
Hela	Cervical Cancer	96.14 ± 4.9
T24	Bladder Cancer	105.0 ± 10.7
HepG2	Liver Cancer	140.1 ± 9.6

Table 2: IC50 Values of Isolated Compounds from *Phellinus igniarius* on Various Cancer Cell Lines[2]

Compound	Cell Line	Cancer Type	IC50 (μmol/L)
4-(3,4-dihydroxyphenyl)-3-buten-2-one	H526	Lung Cancer	0.5334
4-(3,4-dihydroxyphenyl)-3-buten-2-one	DU145	Prostate Cancer	1.885
4-(3,4-dihydroxyphenyl)-3-buten-2-one	HEL	Erythroleukemia	1.057
3-hydroxyfriedel-3-en-2-one	NOMO-1	Acute Myeloid Leukemia	0.7955
Ergosta-4, 6, 8 (14), 22-tetraen-3-one	NOMO-1	Acute Myeloid Leukemia	1.828

Table 3: IC50 Values of Phellinus linteus Methanol Extract on Colon Cancer Cell Lines (72h Treatment)

Cell Line	Cancer Type	IC50 (μg/mL)
SW-480	Colon Cancer	169.80 ± 2.56

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

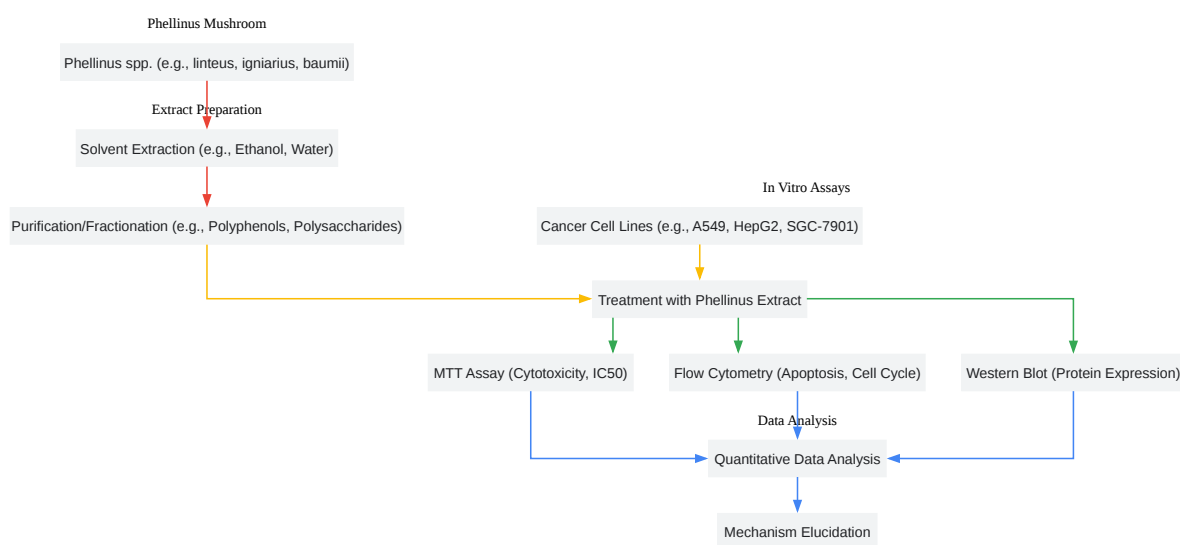
The anticancer effects of Phellinus extracts are largely attributed to their ability to induce programmed cell death, or apoptosis, and to cause cell cycle arrest in cancer cells.

Phellinus baumii polyphenol extract has been shown to induce apoptosis in A549 lung cancer cells, with the total apoptotic rate increasing in a dose-dependent manner.[1] This was accompanied by an accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway of

apoptosis.[1] Furthermore, the extract was found to cause S phase arrest in the cell cycle of A549 cells.[1]

Similarly, the total ethanol extract of *Phellinus igniarius* (TPI) was found to induce apoptosis in gastric cancer SGC-7901 cells through a mitochondria-dependent pathway.[3] This was evidenced by the activation of caspase-9 and caspase-3, cleavage of PARP, and an increased Bax/Bcl-2 ratio.[3] TPI also blocked the SGC-7901 cell cycle at the G0/G1 phase.[3] Polysaccharides from *P. igniarius* have also been shown to induce mitochondrial apoptosis in HepG2 liver cancer cells by increasing ROS and the expression of p53.[4]

The diagram below illustrates the general experimental workflow for assessing the anticancer effects of *Phellinus* extracts.



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Caption: Experimental workflow for evaluating the anticancer effects of Phellinus extracts.

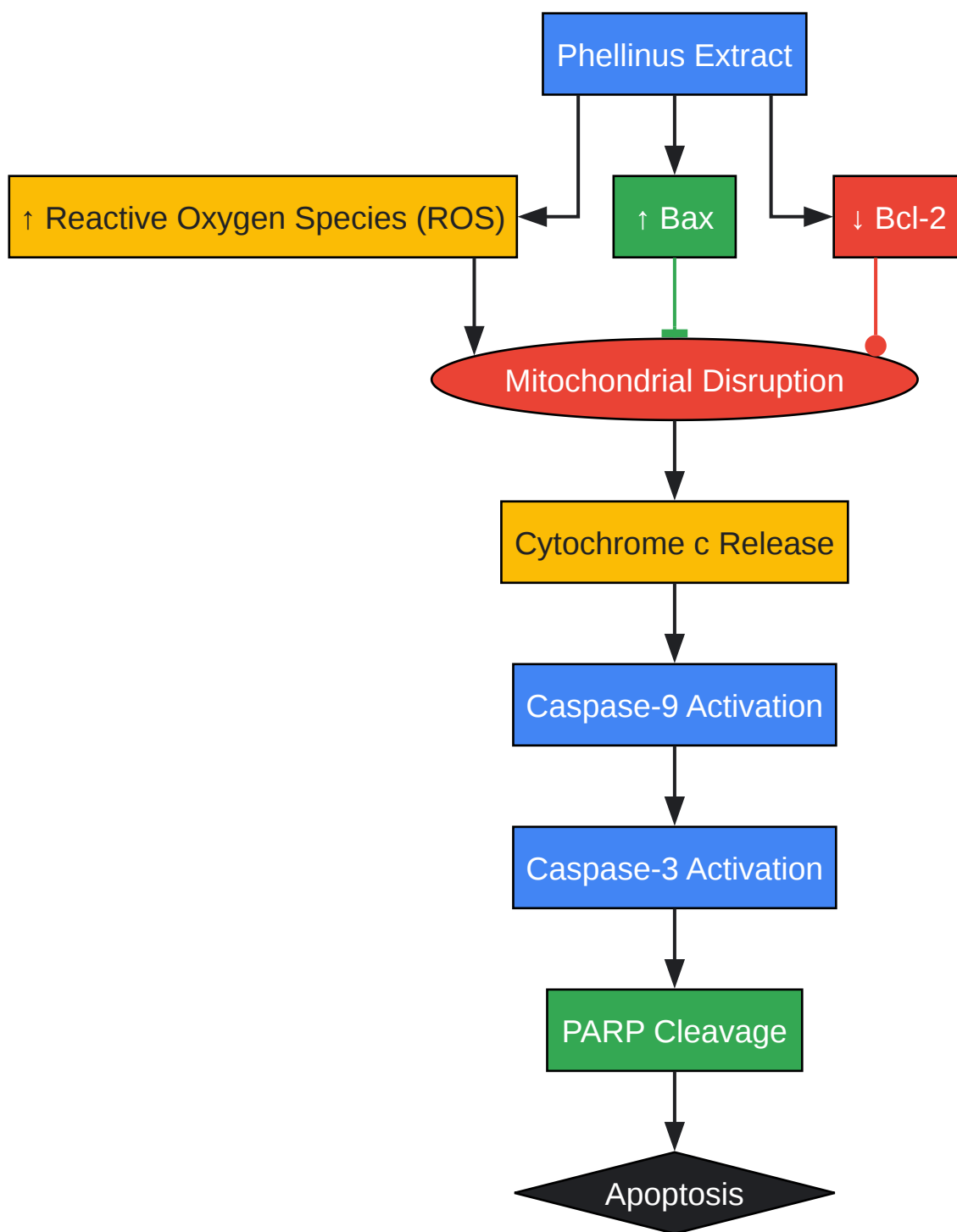
Signaling Pathways Targeted by Phellinus Extracts

The induction of apoptosis by Phellinus extracts is mediated through the modulation of specific signaling pathways. A key pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.

Phellinus extracts can induce oxidative stress within cancer cells, leading to an increase in ROS. This, in turn, disrupts the mitochondrial membrane potential and leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase). Activated caspase-3 proceeds to cleave various cellular substrates, such as PARP, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.

This process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, further promoting apoptosis.

The following diagram illustrates the mitochondrial apoptosis pathway induced by Phellinus extracts.



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Caption: Mitochondrial apoptosis pathway induced by Phellinus extracts.

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxicity of Phellinus extracts is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Treatment:** The cells are then treated with various concentrations of the Phellinus extract and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours at 37°C. [\[5\]](#)
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilization solvent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Apoptosis is quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

- **Cell Treatment:** Cells are treated with the Phellinus extract for the desired time.
- **Cell Harvesting:** Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

- **Staining:** The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis.^{[6][7]}

- **Protein Extraction:** After treatment with the Phellinus extract, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, PARP, cleaved PARP, and a loading control like β -actin) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Extracts from various Phellinus species demonstrate significant and selective anticancer activity against a broad range of cancer cell lines. Their ability to induce apoptosis, primarily through the mitochondrial pathway, and to arrest the cell cycle highlights their therapeutic potential. The data presented in this guide underscore the importance of continued research into the bioactive compounds of Phellinus mushrooms and their mechanisms of action, which could lead to the development of novel and effective cancer therapies. Further in vivo studies are warranted to validate these promising in vitro findings.

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